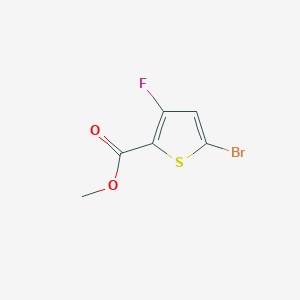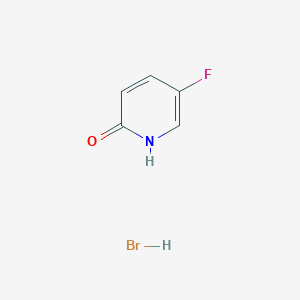
5-Fluoropyridin-2-ol hydrobromide
Vue d'ensemble
Description
5-Fluoropyridin-2-ol hydrobromide is a chemical compound with the CAS number 1820740-23-5 . It has a molecular weight of 194 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H4FNO.BrH . The InChI code for this compound is 1S/C5H4FNO.BrH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194 . The compound should be stored at a temperature of -20°C . The average mass of the compound is 113.090 Da .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
5-Fluoropyridin-2-ol hydrobromide derivatives have been pivotal in the synthesis of fluorinated pyridines, which are valuable in pharmaceutical and agrochemical industries. For instance, the synthesis of 2-Amino-5-fluoropyridine from 2-acetamido-5-aminopyridine through a series of reactions highlights the utility of fluoropyridines as intermediates in producing peptide deformylase inhibitors, a class of antibiotics (Huang Gang, 2006). Similarly, another study outlines a novel synthesis route for 2-amino-5-fluoropyridine, emphasizing improved yield and purity over traditional methods, which is significant for pharmaceutical applications (Chen Ying-qi, 2008).
Medical Imaging Applications
In medical imaging, specifically Positron Emission Tomography (PET), fluorine-18 labeled fluoropyridines serve as valuable probes for diagnosing various diseases. The study by M. Carroll et al. (2007) describes the use of pyridyliodonium salts to introduce fluorine-18 into 3- or 5-position of pyridines, demonstrating an approach to overcome limitations associated with the instability of fluorine in vivo (Carroll, Nairne, & Woodcraft, 2007).
Drug Delivery Systems
The use of DNA-based nanoscaffolds for delivering 5-fluoro-2'-deoxyuridine oligomers in colorectal cancer therapy showcases the innovative application of fluoropyridines in drug delivery. This approach highlights the enhanced cytotoxicity and apoptosis induction in cancer cells, suggesting a promising direction for targeted cancer therapy (A. Jorge et al., 2018).
Chemoselective Amination
Research on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine demonstrates the versatility of fluoropyridines in organic synthesis. This study provides insight into selective substitution reactions, offering a pathway for synthesizing complex fluoropyridine derivatives (Bryan W Stroup et al., 2007).
Propriétés
IUPAC Name |
5-fluoro-1H-pyridin-2-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO.BrH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDOBQBFOISHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



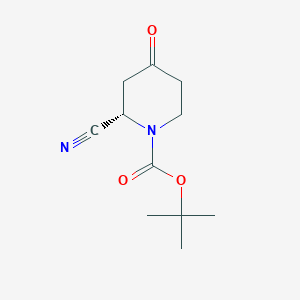
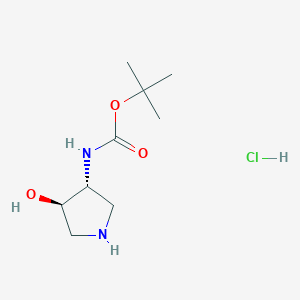
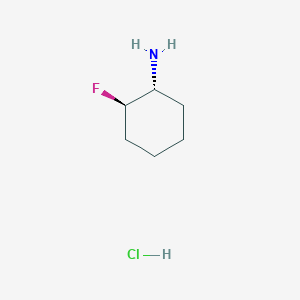
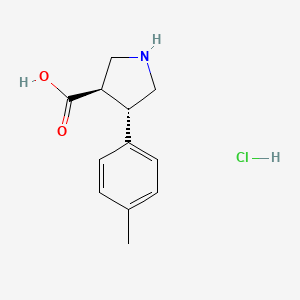
![(4aR,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3111137.png)
![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/structure/B3111143.png)
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3111148.png)


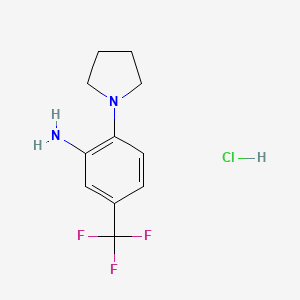
![6-Bromo-2-(cbz-amino)imidazo[1,2-A]pyridine](/img/structure/B3111177.png)


